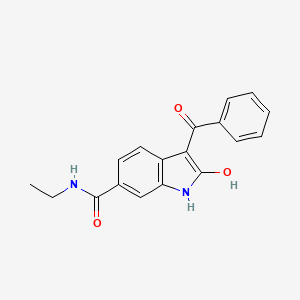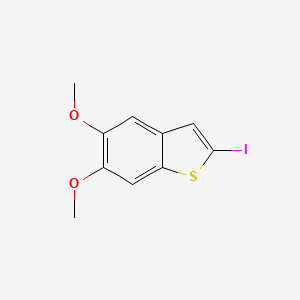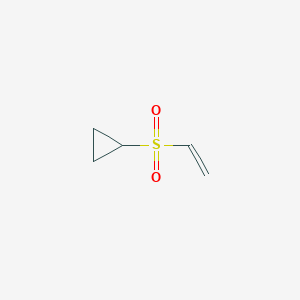
(S)-2-Ethylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Ethylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a structural analog of proline, where the pyrrolidine ring is substituted with an ethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as (S)-proline.
Alkylation: The key step involves the alkylation of the pyrrolidine ring. This can be achieved using ethyl halides under basic conditions.
Hydrolysis: The alkylated product is then subjected to hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation and hydrolysis processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-2-Ethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(S)-2-Ethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: Researchers use it to study enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: It is employed in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (S)-2-Ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its chiral nature allows it to fit into active sites of enzymes, influencing their activity and the overall biochemical pathway.
相似化合物的比较
Similar Compounds
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
(S)-2-Methylpyrrolidine-2-carboxylic acid: Another analog with a methyl group instead of an ethyl group.
(S)-2-Propylpyrrolidine-2-carboxylic acid: An analog with a propyl group.
Uniqueness
(S)-2-Ethylpyrrolidine-2-carboxylic acid is unique due to its specific ethyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it valuable in specialized applications.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
(2S)-2-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-2-7(6(9)10)4-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1 |
InChI 键 |
XLWGHTVXGZCNKN-ZETCQYMHSA-N |
手性 SMILES |
CC[C@]1(CCCN1)C(=O)O |
规范 SMILES |
CCC1(CCCN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)



![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)



